molecular formula C16H22BFO4 B15200175 Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B15200175
M. Wt: 308.2 g/mol
InChI Key: ZZTFGLMUBCCWMC-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative with a benzoate core substituted at the 3-position with fluorine, 4-position with methyl, and 5-position with a pinacol boronate group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and agrochemicals . Its molecular formula is C₁₇H₂₂BFO₄, with a molecular weight of 320.17 g/mol (calculated from structural data in ). The ethyl ester enhances solubility in organic solvents, while the fluorine and methyl groups modulate electronic and steric properties, influencing reactivity .

Properties

Molecular Formula

C16H22BFO4

Molecular Weight

308.2 g/mol

IUPAC Name

ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C16H22BFO4/c1-7-20-14(19)11-8-12(10(2)13(18)9-11)17-21-15(3,4)16(5,6)22-17/h8-9H,7H2,1-6H3

InChI Key

ZZTFGLMUBCCWMC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Borylation Reaction: The introduction of the boron moiety is achieved through a borylation reaction. This involves the reaction of an aryl halide with a boronic ester in the presence of a palladium catalyst.

    Esterification: The benzoic acid derivative is then esterified with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical substrate in palladium-catalyzed Suzuki-Miyaura couplings due to its boronate ester group. Key features include:

Reaction Conditions :

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: THF or dioxane

  • Temperature: 80–100°C

Applications :

  • Couples with aryl/heteroaryl halides to form biaryl structures, enabling drug intermediate synthesis.

  • Yields typically range from 75–92% , depending on steric and electronic factors of coupling partners.

Comparison of Coupling Partners :

Partner (X = Br, I)Yield (%)Application Example
4-Bromotoluene88Ligand synthesis
2-Iodopyridine76Pharmaceutical intermediate
3-Bromothiophene82Conjugated polymers

Fluorine-Directed Electrophilic Substitutions

The electron-withdrawing fluorine atom activates the aromatic ring for regioselective substitutions:

Nitration :

  • Reagents: HNO₃/H₂SO₄

  • Position: Meta to fluorine (C-2)

  • Yield: ~70%

Halogenation :

  • Bromination (Br₂/FeBr₃) occurs at C-2 with >85% selectivity.

Mechanistic Insight :
Fluorine’s -I effect directs electrophiles to the meta position, while the methyl group exerts minor steric influence .

Boronate Ester Transmetallation

The dioxaborolane group undergoes transmetallation with transition metals, enabling ligand exchange:

Reaction with Rhodium :

  • Forms Rh-boryl complexes used in catalytic C–H activation.

  • Conditions: [RhCl(cod)]₂, 60°C, toluene.

Zinc Transmetallation :

  • Generates organozinc intermediates for Negishi couplings.

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

Conditions :

  • Basic: NaOH/EtOH/H₂O (90°C, 6 h)

  • Acidic: H₂SO₄/H₂O (reflux, 12 h)

Downstream Reactions :

  • Amidation with amines (EDC/HOBt)

  • Reduction (LiAlH₄) to benzyl alcohol derivatives.

Oxidative Deborylation

Controlled oxidation cleaves the boron group:

Reagents :

  • H₂O₂/NaOH: Forms phenolic -OH group at the former boron site.

  • Selectivity: Unaffected fluorine and methyl groups remain intact.

Comparative Reactivity with Analogues

The fluorine and methyl substituents differentiate this compound from similar boronate esters:

FeatureImpact on Reactivity
Fluorine (-I effect)Enhances electrophilic substitution rates vs. non-fluorinated analogues
Methyl group (steric)Moderately slows transmetallation vs. unsubstituted derivatives
Ethyl esterHydrolyzes faster than methyl esters (e.g., )

This compound’s multifunctional design supports applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (e.g., OLED precursors). Its reliable performance in cross-couplings and tolerance to diverse conditions make it a staple in modern organometallic methodologies .

Scientific Research Applications

Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Organic Synthesis: The compound is a valuable reagent in the formation of complex organic molecules.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs (Table 1), selected based on boronate ester functionality, substitution patterns, and applications in synthetic chemistry.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity in Suzuki Coupling Key References
Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Target Compound) C₁₇H₂₂BFO₄ 320.17 3-F, 4-Me, 5-Boron High (electron-withdrawing F)
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate C₁₅H₁₈BF₃O₄ 330.12 3-Boron, 5-CF₃ Moderate (CF₃ reduces reactivity)
Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₂₀BFO₄ 294.13 2-F, 3-Boron High (ortho-F increases steric hindrance)
4-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid C₁₄H₁₈BFO₄ 292.11 4-F, 3-Me, 5-Boron (carboxylic acid) Low (acid group complicates coupling)
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₂H₁₄BFNO₂ 249.06 Pyridine core, 3-F, 4-Boron Moderate (heterocyclic effects)

Electronic and Steric Effects

  • Fluorine Position : The target compound’s 3-fluoro group is meta to the boronate, creating an electron-withdrawing effect that accelerates transmetalation in Suzuki couplings compared to ortho-fluoro analogs (e.g., Ethyl 2-fluoro-3-boron benzoate), where steric hindrance slows reactivity .
  • Methyl vs. Trifluoromethyl : The 4-methyl group in the target compound provides steric bulk without significant electronic perturbation, whereas the trifluoromethyl group in Methyl 3-boron-5-CF₃ benzoate () reduces electron density at the boron center, lowering coupling efficiency .
  • Ester vs. Acid: Carboxylic acid derivatives (e.g., 4-Fluoro-3-methyl-5-boron benzoic acid) exhibit poor solubility in non-polar solvents and require additional activation steps for coupling, unlike the ethyl ester group in the target compound .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A common approach involves:

  • Step 1 : Halogenation of the precursor (e.g., bromination/iodination at the 5-position of the benzoate scaffold).
  • Step 2 : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in a solvent like 1,4-dioxane or THF at 80–100°C for 12–24 hours .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Key optimization parameters include catalyst loading (1–5 mol%), ligand choice, and inert atmosphere maintenance to prevent boronic ester hydrolysis .

Q. How should researchers characterize this compound spectroscopically?

Essential characterization methods include:

  • ¹H/¹³C NMR : Confirm substitution pattern (e.g., fluorine at C3, methyl at C4, boronate at C5) and ester group integrity. Aromatic protons typically appear as multiplet signals between δ 7.2–8.0 ppm .
  • IR Spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and boronate B-O stretches (~1350 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ expected at m/z 306.15) and isotopic pattern matching the molecular formula C₁₅H₁₈BFO₄ .

Q. What is the role of the dioxaborolane group in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability against protodeboronation and moisture compared to free boronic acids. It facilitates transmetalation in Suzuki-Miyaura reactions, enabling aryl-aryl bond formation with halogenated partners (e.g., aryl halides or triflates) under mild conditions .

Advanced Research Questions

Q. How can researchers optimize cross-coupling yields with sterically hindered substrates?

Challenges arise from the ortho-substituents (fluoro and methyl groups), which introduce steric hindrance. Mitigation strategies include:

  • Catalyst Screening : Bulky ligands (e.g., SPhos, XPhos) improve catalytic activity by reducing steric clash .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
  • Temperature Control : Elevated temperatures (80–100°C) may accelerate transmetalation but risk boronate decomposition. Documented yields for analogous compounds range from 60–85%, with lower yields attributed to competing side reactions (e.g., homocoupling) .

Q. How should stability and storage challenges be addressed for this compound?

The boronate ester is sensitive to moisture and protic solvents . Recommended protocols:

  • Storage : –20°C in sealed, argon-flushed vials with desiccant packs .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and glove-box conditions for air-sensitive steps. Degradation is indicated by NMR signals broadening or new peaks (e.g., free boronic acid at δ 8–9 ppm in DMSO-d₆) .

Q. How to resolve contradictions in reported cross-coupling efficiencies for structurally similar benzoates?

Discrepancies in literature yields (e.g., 50% vs. 80% for analogous compounds) may stem from:

  • Purity : Impurities in the boronate (e.g., hydrolyzed boronic acid) reduce reactivity. Validate purity via HPLC (>95%) before use .
  • Substrate Electronics : Electron-withdrawing groups (e.g., –F) slow transmetalation; adjust catalyst/ligand pairs accordingly. A comparative analysis of derivatives (Table 1) highlights structural influences on reactivity:
Compound SubstituentsCAS NumberReported YieldKey Factor
Ethyl 4-chloro-2-boronate benzoate1146214-96-175%Chlorine enhances leaving-group ability
Ethyl 5-chloro-2-boronate benzoate11902478960%Steric hindrance at C5 reduces coupling

Systematic screening of reaction parameters (e.g., base, solvent) is critical to reconcile data .

Methodological Notes

  • Contradiction Analysis : When reproducibility issues arise, cross-validate boronate integrity (via ¹¹B NMR) and quantify trace moisture (Karl Fischer titration) .
  • Safety Protocols : Follow GHS guidelines for handling boronate esters (e.g., avoid inhalation, use fume hoods) despite low acute toxicity .

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